molecular formula C29H34FN5O5 B3002011 N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1358027-76-5

N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Katalognummer B3002011
CAS-Nummer: 1358027-76-5
Molekulargewicht: 551.619
InChI-Schlüssel: BAAXMBWRUIJOOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. In the case of similar compounds, such as the antiallergic agents described in the first paper, the synthesis involved indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation and amidification steps . The second paper outlines the synthesis of an antiproliferative agent through condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . These methods could potentially be adapted for the synthesis of N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their biological activity. The second paper provides a detailed analysis of the crystal structure of a synthesized compound, which was determined to belong to the tetragonal system . Density functional theory (DFT) was used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values. Such analysis is essential for understanding the three-dimensional conformation of the molecule and its potential interaction with biological targets.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers do not directly discuss the chemical reactions of N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide, but they do mention the reactivity of similar compounds. For instance, the antiallergic activity of the amides synthesized in the first paper was tested in an ovalbumin-induced histamine release assay . Such assays can provide insights into the reactivity of the compound in a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are important for its practical application. The second paper discusses the molecular electrostatic potential (MEP) surface map, which can predict the reactivity of certain regions of a molecule . Hirshfeld surface analysis was used to perform a quantitative analysis of the intermolecular interactions in the crystal structures, which is important for understanding the compound's behavior in a solid state.

Eigenschaften

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34FN5O5/c1-5-35-27-26(19(4)32-35)33(29(38)34(28(27)37)17-21-8-11-22(30)12-9-21)18-25(36)31-15-14-20-10-13-23(39-6-2)24(16-20)40-7-3/h8-13,16H,5-7,14-15,17-18H2,1-4H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAXMBWRUIJOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NCCC4=CC(=C(C=C4)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.